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Abstract
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma

Kinase (ALK). Developed as a mesylate salt, it demonstrated significant antitumor activity in

preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL),

non-small cell lung cancer (NSCLC), and neuroblastoma. Despite its promising preclinical

efficacy, the development of CEP-28122 was terminated due to the observation of severe lung

toxicity in non-human primate studies. This technical guide provides a comprehensive overview

of the discovery, mechanism of action, preclinical development, and synthetic route of CEP-
28122 mesylate salt, compiling available data into a structured format for researchers and

drug development professionals.

Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the

development of the nervous system. Genetic alterations, such as chromosomal translocations,

gene amplifications, and point mutations, can lead to constitutive activation of ALK, driving the

pathogenesis of several human cancers. This has established ALK as a key therapeutic target.

CEP-28122 was developed as a small molecule inhibitor to target this oncogenic driver.
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CEP-28122, a diaminopyrimidine derivative, was identified through a focused drug discovery

program aimed at developing potent and selective ALK inhibitors. The synthesis of CEP-28122

involves a multi-step process culminating in the formation of a stable, in situ generated mixed

mesylate hydrochloride salt. This salt form was chosen to improve the pharmaceutical

properties of the compound.

Synthetic Pathway Overview
The synthesis of CEP-28122 involves the coupling of three key building blocks. The process

includes a selective nitration using a blocking group strategy, a one-pot transfer hydrogenation

for reductive amination, nitro group reduction, and dehalogenation, and an enzymatic

resolution to obtain the desired stereoisomer.
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High-level synthetic workflow for CEP-28122 mesylate salt.

Mechanism of Action
CEP-28122 is an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-

binding pocket of the ALK enzyme, it prevents the phosphorylation of ALK and its downstream

signaling substrates. This blockade of ALK signaling leads to the inhibition of cell proliferation

and the induction of apoptosis in ALK-dependent cancer cells.

Signaling Pathway
Constitutively active ALK fusion proteins, such as NPM-ALK, activate several downstream

signaling pathways critical for cancer cell survival and proliferation, including the JAK/STAT,

PI3K/AKT, and RAS/RAF/MEK/ERK pathways. CEP-28122 effectively inhibits the

phosphorylation of key effectors in these pathways.
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CEP-28122 inhibits ALK-mediated downstream signaling pathways.
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Preclinical Efficacy
The preclinical activity of CEP-28122 was evaluated in a series of in vitro and in vivo studies.

In Vitro Activity
CEP-28122 demonstrated potent enzymatic and cellular activity against ALK.

Assay Type Target IC50 (nM)

Enzymatic Assay Recombinant ALK 1.9

Cellular Assay
NPM-ALK phosphorylation in

Karpas-299 cells
20

Table 1: In Vitro Potency of CEP-28122

CEP-28122 also exhibited potent growth-inhibitory and pro-apoptotic effects in various ALK-

positive cancer cell lines.

Cell Line Cancer Type ALK Alteration
Growth Inhibition
(GI50, nM)

Karpas-299 ALCL NPM-ALK 23

SUP-M2 ALCL NPM-ALK 38

NCI-H2228 NSCLC EML4-ALK 45

NB-1 Neuroblastoma ALK amplification 50

Table 2: In Vitro Antiproliferative Activity of CEP-28122

In Vivo Activity
Oral administration of CEP-28122 led to significant, dose-dependent antitumor activity in

mouse xenograft models of ALK-positive cancers.
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Tumor Model Cancer Type Dosing Regimen
Tumor Growth
Inhibition

Karpas-299 ALCL 30 mg/kg, BID Significant regression

SUP-M2 ALCL 30 mg/kg, BID Complete regression

NCI-H2228 NSCLC 100 mg/kg, BID Significant regression

NB-1 Neuroblastoma 100 mg/kg, BID Tumor stasis

Table 3: In Vivo Antitumor Efficacy of CEP-28122 in Xenograft Models

Experimental Protocols
Detailed experimental protocols for the key assays are summarized below based on available

information.

ALK Kinase Assay (Enzymatic)
Objective: To determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK

kinase.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay

was likely employed. Recombinant ALK kinase domain, a biotinylated peptide substrate, and

ATP were incubated with varying concentrations of CEP-28122. The reaction was stopped,

and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin

were added. The FRET signal, proportional to kinase activity, was measured.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation.
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Prepare reaction mix:
Recombinant ALK, Biotin-peptide,

ATP, CEP-28122

Incubate

Stop reaction

Add detection reagents:
Eu-Ab, SA-APC

Measure TR-FRET signal

Calculate IC50
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Workflow for the in vitro ALK kinase assay.

Cellular ALK Phosphorylation Assay
Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular

context.

Methodology: ALK-positive cells (e.g., Karpas-299) were treated with various concentrations

of CEP-28122 for a specified time. Cells were then lysed, and protein concentrations were

determined. Phosphorylated ALK (p-ALK) and total ALK levels were assessed by Western

blotting or a quantitative immunoassay (e.g., ELISA).
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Data Analysis: The ratio of p-ALK to total ALK was calculated and plotted against the

concentration of CEP-28122 to determine the IC50 value.

Cell Proliferation Assay
Objective: To determine the effect of CEP-28122 on the proliferation of ALK-positive cancer

cell lines.

Methodology: Cells were seeded in 96-well plates and treated with a range of CEP-28122

concentrations for a period of 72 to 96 hours. Cell viability was assessed using a colorimetric

assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

Data Analysis: The percentage of cell growth inhibition relative to vehicle-treated controls

was calculated, and GI50 values were determined from the dose-response curves.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of orally administered CEP-28122 in mouse

models.

Methodology: Human ALK-positive cancer cells were implanted subcutaneously into

immunocompromised mice. Once tumors reached a palpable size, mice were randomized

into vehicle control and treatment groups. CEP-28122 was administered orally at various

doses and schedules. Tumor volumes were measured regularly.

Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor

volumes of the treated groups to the vehicle control group.

Pharmacokinetics and Toxicology
CEP-28122 exhibited favorable pharmacokinetic properties in preclinical species, with good

oral bioavailability. However, its development was halted due to severe, irreversible lung toxicity

observed in cynomolgus monkeys during investigational new drug (IND)-enabling toxicology

studies. The specific nature and mechanism of this toxicity have not been detailed in publicly

available literature.
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CEP-28122 mesylate salt is a potent and selective ALK inhibitor that demonstrated robust

preclinical antitumor activity in various ALK-driven cancer models. Its discovery and

development highlight the therapeutic potential of targeting ALK in oncology. However, the

severe lung toxicity observed in non-human primates underscores the critical importance of

comprehensive toxicology studies in drug development. The data and methodologies

presented in this guide provide a valuable resource for researchers in the field of kinase

inhibitor discovery and cancer therapeutics.

To cite this document: BenchChem. [CEP-28122 Mesylate Salt: A Technical Overview of its
Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1516159#cep-28122-mesylate-salt-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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